molecular formula C17H15F3N2O2S B3509292 5,6-DIMETHYL-1H-1,3-BENZIMIDAZOL-2-YL [3-(TRIFLUOROMETHYL)BENZYL] SULFONE

5,6-DIMETHYL-1H-1,3-BENZIMIDAZOL-2-YL [3-(TRIFLUOROMETHYL)BENZYL] SULFONE

Cat. No.: B3509292
M. Wt: 368.4 g/mol
InChI Key: LYCXRMXEMIIVNU-UHFFFAOYSA-N
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Description

5,6-DIMETHYL-1H-1,3-BENZIMIDAZOL-2-YL [3-(TRIFLUOROMETHYL)BENZYL] SULFONE is a complex organic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-DIMETHYL-1H-1,3-BENZIMIDAZOL-2-YL [3-(TRIFLUOROMETHYL)BENZYL] SULFONE typically involves the condensation of o-phenylenediamine with appropriate aldehydes or ketones, followed by sulfonation. The reaction conditions often include the use of organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF), which are purged with an inert gas to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

5,6-DIMETHYL-1H-1,3-BENZIMIDAZOL-2-YL [3-(TRIFLUOROMETHYL)BENZYL] SULFONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzimidazole ring can undergo substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Electrophiles: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

5,6-DIMETHYL-1H-1,3-BENZIMIDAZOL-2-YL [3-(TRIFLUOROMETHYL)BENZYL] SULFONE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5,6-DIMETHYL-1H-1,3-BENZIMIDAZOL-2-YL [3-(TRIFLUOROMETHYL)BENZYL] SULFONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound with a simpler structure.

    5,6-Dimethylbenzimidazole: A closely related compound with similar substituents.

    Trifluoromethylbenzyl sulfone: Shares the trifluoromethylbenzyl group but lacks the benzimidazole core.

Uniqueness

5,6-DIMETHYL-1H-1,3-BENZIMIDAZOL-2-YL [3-(TRIFLUOROMETHYL)BENZYL] SULFONE is unique due to its combination of substituents, which confer specific chemical and biological properties. The presence of both dimethyl and trifluoromethylbenzyl groups enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

5,6-dimethyl-2-[[3-(trifluoromethyl)phenyl]methylsulfonyl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3N2O2S/c1-10-6-14-15(7-11(10)2)22-16(21-14)25(23,24)9-12-4-3-5-13(8-12)17(18,19)20/h3-8H,9H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYCXRMXEMIIVNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N=C(N2)S(=O)(=O)CC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6-DIMETHYL-1H-1,3-BENZIMIDAZOL-2-YL [3-(TRIFLUOROMETHYL)BENZYL] SULFONE
Reactant of Route 2
Reactant of Route 2
5,6-DIMETHYL-1H-1,3-BENZIMIDAZOL-2-YL [3-(TRIFLUOROMETHYL)BENZYL] SULFONE
Reactant of Route 3
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5,6-DIMETHYL-1H-1,3-BENZIMIDAZOL-2-YL [3-(TRIFLUOROMETHYL)BENZYL] SULFONE
Reactant of Route 4
Reactant of Route 4
5,6-DIMETHYL-1H-1,3-BENZIMIDAZOL-2-YL [3-(TRIFLUOROMETHYL)BENZYL] SULFONE
Reactant of Route 5
Reactant of Route 5
5,6-DIMETHYL-1H-1,3-BENZIMIDAZOL-2-YL [3-(TRIFLUOROMETHYL)BENZYL] SULFONE
Reactant of Route 6
Reactant of Route 6
5,6-DIMETHYL-1H-1,3-BENZIMIDAZOL-2-YL [3-(TRIFLUOROMETHYL)BENZYL] SULFONE

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